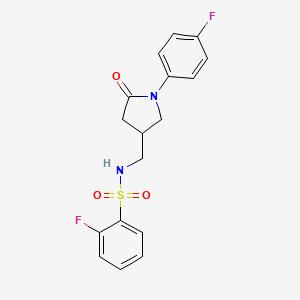

2-氟-N-((1-(4-氟苯基)-5-氧代吡咯烷-3-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential as inhibitors for various enzymes. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase are described, with compounds showing high-affinity inhibition . Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds involve the introduction of substituents to the benzenesulfonamide core, which could be applicable to the synthesis of "2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide discusses the molecular and supramolecular structures of these compounds, highlighting the importance of torsion angles and hydrogen bonding in their structural configuration . These structural insights are relevant for understanding the molecular conformation of "2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide" and how it might interact with biological targets.

Chemical Reactions Analysis

The rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide provides an example of the chemical reactivity of benzenesulfonamide derivatives . The reaction features a 1,2-aryl migration with the departure of a fluorine anion, which could be a relevant reaction for the compound , considering its fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of a fluorine atom, as discussed in the paper on selective cyclooxygenase-2 inhibitors, can notably increase selectivity and potency due to the electron-withdrawing effect of fluorine, which affects the overall properties of the molecule . This suggests that the "2-fluoro" and "4-fluorophenyl" groups in the compound of interest may similarly influence its binding affinity and selectivity towards biological targets.

科学研究应用

环氧合酶-2 抑制

橋本等人 2002 年對 4-(4-環烷基/芳基-惡唑-5-基)苯磺酰胺衍生物進行的一項研究表明,它們具有作為選擇性環氧合酶-2 (COX-2) 抑制劑的潛力。氟原子的引入顯著提高了 COX-1/COX-2 選擇性,確定了強效且選擇性的 COX-2 抑制劑,如 JTE-522,用於治療類風濕性關節炎、骨關節炎和急性疼痛 (Hashimoto et al., 2002)。

鋅 (II) 熒光團

Kimber 等人 2001 年對鋅 (II) 特異性熒光團的研究強調了此類化合物在研究細胞內 Zn2+ 水平中的重要性。該研究探討了各種熒光團的熒光特性,從而深入了解影響熒光的因素和改進鋅檢測的潛力 (Kimber et al., 2001)。

犬尿氨酸 3-羥化酶抑制

Röver 等人 1997 年合成了 N-(4-苯基噻唑-2-基)苯磺酰胺作為犬尿氨酸 3-羥化酶的高親和力抑制劑。這種酶在犬尿氨酸途徑中起作用,而犬尿氨酸途徑與神經變性有關。他們的發現為進一步研究該途徑在神經元損傷中的作用提供了基礎 (Röver et al., 1997)。

GPR119 激动剂

Yu 等人 2014 年描述了新型 GPR119 激动劑的發現和優化,該激动劑在治療代謝性疾病中具有潛在應用。對分子結構的修改導致了強效且代謝穩定的化合物的鑒定 (Yu et al., 2014)。

酰胺的 N-去甲基化

Yi 等人 2020 年的一項研究引入了一種銅催化的自由基 N-去甲基化 N-甲基酰胺,展示了 N-氟苯磺酰亞胺作為氧化劑的用途。這種方法代表了一種將酰胺轉化為碳醇胺的新途徑,突出了含氟苯磺酰胺在有機合成中的多功能性 (Yi et al., 2020)。

作用机制

安全和危害

未来方向

属性

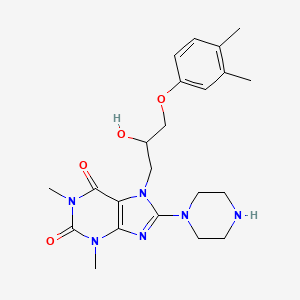

IUPAC Name |

2-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c18-13-5-7-14(8-6-13)21-11-12(9-17(21)22)10-20-25(23,24)16-4-2-1-3-15(16)19/h1-8,12,20H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXDWNLDQVAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate](/img/structure/B2543948.png)

![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)

![1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543956.png)

![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)

![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)

![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)